molecular formula C10H8ClN B1582353 1-(4-Chlorophenyl)cyclopropanecarbonitrile CAS No. 64399-27-5

1-(4-Chlorophenyl)cyclopropanecarbonitrile

Cat. No. B1582353
CAS RN: 64399-27-5
M. Wt: 177.63 g/mol
InChI Key: BVWSEHMDAKSWQW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropanecarbonitrile (1-CPC) is an organochlorine compound that is used in a variety of scientific research applications. It is a cyclopropane derivative of chlorobenzene, and has a molecular formula of C9H7ClN. This compound is highly reactive, and is used in a range of different synthetic reactions. 1-CPC has been studied for its potential as an intermediate in the synthesis of pharmaceuticals, as well as its potential as a drug target.

Scientific Research Applications

Crystallographic Studies and Molecular Conformation

1-(4-Chlorophenyl)cyclopropanecarbonitrile has been studied in crystallography. For example, its molecular conformation has been examined in co-crystals, revealing aspects like the twisting of aromatic rings and the buckling of the fused-ring system due to the ethylene linkage. Such studies contribute to understanding molecular interactions and structures in crystalline materials (Asiri et al., 2011).

Chemical Synthesis and Reactions

The compound plays a role in various chemical synthesis processes. For instance, it is involved in the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes, which is a significant reaction in organic chemistry for producing chlorine-substituted products (Garve et al., 2014). Furthermore, it is used in the synthesis of highly functionalized cyclopropanes, which are important in developing pharmaceuticals and agrochemicals (Dorizon et al., 1999).

Phase Equilibria Studies

Studies on phase equilibria involving 1-(4-Chlorophenyl)cyclopropanecarbonitrile have been conducted. These studies are crucial in understanding the compound's behavior in different phases, which is essential in process engineering and material science (Giles & Wilson, 2006).

Photolysis and Photochemical Reactions

The compound has been studied in the context of photolysis. For example, research has been conducted on the generation of radicals and cations through photolysis, which is significant in understanding photochemical reactions that are relevant in various fields, including materials science and environmental chemistry (Miranda et al., 2002).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of 1-(4-Chlorophenyl)cyclopropanecarbonitrile has been conducted. This is significant in the development of new antimicrobial agents, which are essential in the medical field (Hafez et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWSEHMDAKSWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214645
Record name 1-(p-Chlorophenyl)cyclopropanecarbonitrile
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Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclopropanecarbonitrile

CAS RN

64399-27-5
Record name 1-(4-Chlorophenyl)cyclopropanecarbonitrile
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Record name 1-(p-Chlorophenyl)cyclopropanecarbonitrile
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Record name 64399-27-5
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Record name 1-(p-Chlorophenyl)cyclopropanecarbonitrile
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Record name 1-(p-chlorophenyl)cyclopropanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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